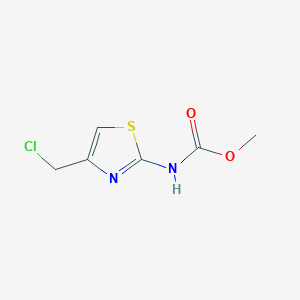
Methyl 4-(chloromethyl)thiazole-2-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chloromethyl)thiazole-2-carbamate, also known as CMI-977, is a chemical compound that has been studied extensively for its potential use in treating a variety of diseases. This compound is a member of the thiazole family of molecules, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of Methyl 4-(chloromethyl)thiazole-2-carbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit viral replication by interfering with various stages of the viral life cycle. In inflammatory disorder research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(chloromethyl)thiazole-2-carbamate in lab experiments is its broad-spectrum activity against various diseases. This compound has been shown to have activity against cancer, viral infections, and inflammatory disorders, making it a versatile tool for researchers. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 4-(chloromethyl)thiazole-2-carbamate. One direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo, in order to optimize dosing regimens and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of this compound, in order to develop more targeted and effective therapies. Finally, future studies should investigate the potential use of Methyl 4-(chloromethyl)thiazole-2-carbamate in other disease models, in order to expand its therapeutic potential.
Métodos De Síntesis
The synthesis of Methyl 4-(chloromethyl)thiazole-2-carbamate involves the reaction of 2-aminothiazole with chloroacetyl chloride and methyl isocyanate. The resulting compound is a white crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-(chloromethyl)thiazole-2-carbamate has been studied for its potential use in treating a variety of diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In viral infection research, Methyl 4-(chloromethyl)thiazole-2-carbamate has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In inflammatory disorder research, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
152872-05-4 |
|---|---|
Nombre del producto |
Methyl 4-(chloromethyl)thiazole-2-carbamate |
Fórmula molecular |
C6H7ClN2O2S |
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-6(10)9-5-8-4(2-7)3-12-5/h3H,2H2,1H3,(H,8,9,10) |
Clave InChI |
JYJARJPJGQRQGO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC(=CS1)CCl |
SMILES canónico |
COC(=O)NC1=NC(=CS1)CCl |
Sinónimos |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



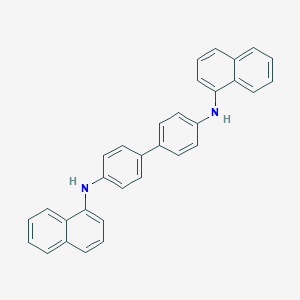
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)
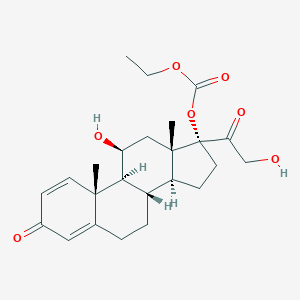
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
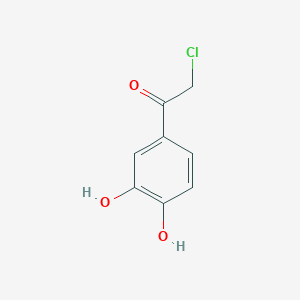
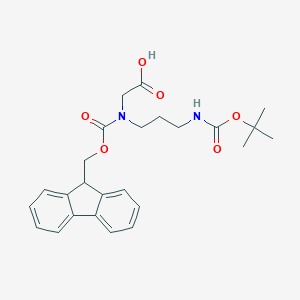
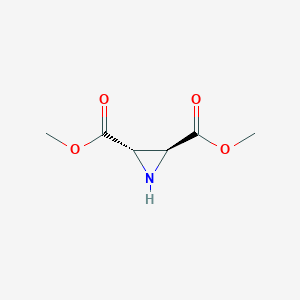
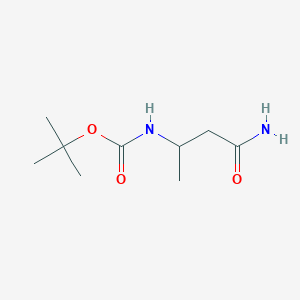
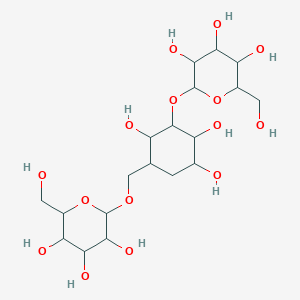
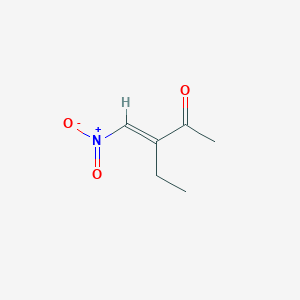
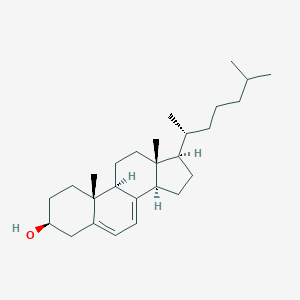
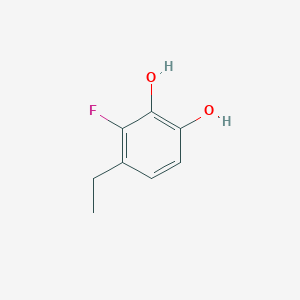
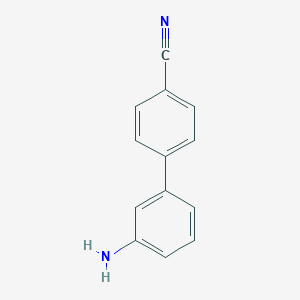
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)